10-Methyl-9-phenylacridin-10-ium chloride
Description
Significance of Acridinium (B8443388) Salts in Contemporary Organic Chemistry and Catalysis
Acridinium salts represent a class of nitrogen-containing heterocyclic compounds that have become indispensable tools in contemporary organic synthesis and catalysis. Their prominence stems from their unique electronic and photophysical properties, which enable them to act as potent photoredox catalysts. Unlike traditional transition-metal-based catalysts, which often rely on expensive and rare metals like iridium and ruthenium, acridinium salts offer a more sustainable and cost-effective alternative.
The catalytic activity of acridinium salts is rooted in their ability to absorb visible light, transitioning to an electronically excited state with enhanced redox potentials. This excited state can then participate in single-electron transfer (SET) processes with organic substrates, initiating a cascade of chemical reactions. This mechanism has been successfully applied to a wide array of transformations, including C-H functionalization, C-C bond formation, and various cross-coupling reactions. The modular nature of the acridinium scaffold allows for the fine-tuning of their photophysical and electrochemical properties through structural modifications, making them highly versatile catalysts for a broad spectrum of applications.
Overview of 10-Methyl-9-phenylacridin-10-ium Chloride as a Prototypical Acridinium System for Academic Research
Among the diverse family of acridinium salts, this compound serves as a foundational model for academic investigation. Its relatively simple structure, comprising a planar acridinium core with a methyl group at the 10-position and a phenyl group at the 9-position, makes it an ideal system for studying the fundamental principles of acridinium-mediated photocatalysis.
Research involving this compound and its close analog, 10-Methyl-9-phenylacridinium perchlorate (B79767), has provided invaluable insights into the structure-activity relationships that govern the efficacy of this class of catalysts. cymitquimica.com The phenyl substituent at the 9-position plays a crucial role in modulating the electronic properties of the acridinium core, influencing its absorption spectrum, excited-state lifetime, and redox potentials. The methyl group at the nitrogen atom (position 10) enhances the stability of the cationic species.
Studies on 10-Methyl-9-phenylacridin-10-ium salts have explored their fluorescent and photochemical reactivity, making them subjects of interest in photochemistry and as potential probes in biological systems. cymitquimica.com Their ability to participate in electron transfer reactions has also opened avenues for their use in electrochemical applications. cymitquimica.com
Below are tables detailing some of the known properties and research findings related to the 10-Methyl-9-phenylacridin-10-ium cation, primarily from studies on its perchlorate salt, which is often used in academic research due to its crystallinity and solubility.
Physicochemical Properties of 10-Methyl-9-phenylacridinium Perchlorate
| Property | Value |
| Molecular Formula | C20H16ClNO4 |
| Molecular Weight | 369.8 g/mol |
| Appearance | Light yellow to amber to dark green powder/crystal |
| Purity | >98.0% (HPLC) |
| Data sourced from studies on the perchlorate salt. nih.govfishersci.comtcichemicals.com |
Crystallographic Data for 10-Methyl-9-phenylacridinium Perchlorate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 12.3890 Å |
| b | 7.9580 Å |
| c | 17.5160 Å |
| α | 90.00° |
| β | 101.2220° |
| γ | 90.00° |
| Data obtained for the perchlorate salt. nih.gov |
The systematic study of this compound and its derivatives continues to be a vibrant area of research, providing a deeper understanding of photoredox catalysis and paving the way for the design of next-generation organic catalysts with enhanced efficiency and broader applicability.
Structure
3D Structure of Parent
Properties
CAS No. |
5464-91-5 |
|---|---|
Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
10-methyl-9-phenylacridin-10-ium;chloride |
InChI |
InChI=1S/C20H16N.ClH/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;/h2-14H,1H3;1H/q+1;/p-1 |
InChI Key |
YWODVIHAWBDEJH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Structural Considerations for 10 Methyl 9 Phenylacridin 10 Ium Chloride and Its Derivatives
Classical and Modern Approaches to Acridinium (B8443388) Salt Synthesisresearchgate.netresearchgate.netthieme-connect.comchemistryviews.org
The construction of the acridinium core has been approached through various methodologies, evolving from traditional routes to more sophisticated modern techniques that offer greater flexibility and efficiency. researchgate.netchinesechemsoc.org
Historically, the synthesis of acridinium salts has been dominated by methods that build the heterocyclic core from precursor molecules. A cornerstone of classical synthesis is the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with an N-substituted acridone (B373769). nih.govthieme-connect.de The resulting tertiary alcohol undergoes rapid acid-catalyzed dehydration to yield the aromatic acridinium salt. nih.govthieme-connect.de While effective, this approach can be hampered by the synthesis of the required functionalized acridone precursors, which may involve lengthy reaction times, challenging purifications, and expensive starting materials. nih.gov
More recent de novo syntheses have been developed to overcome these limitations. These modern strategies often provide more direct access to a wider range of substituted acridinium cores:
Friedel-Crafts Reaction: Symmetrical triarylamine derivatives can undergo a Friedel-Crafts reaction with a benzoyl chloride derivative to construct the acridinium core directly. nih.govthieme-connect.de
1,5-Bifunctional Nucleophiles: An efficient preparation of electron-rich acridinium salts involves the addition of 1,5-dimetallic dianilide or doubly lithiated biarylether nucleophiles to aromatic esters. chinesechemsoc.orgnih.govrsc.org This method offers a powerful way to access specific substitution patterns.
Copper-Promoted Cascade Annulation: An innovative one-pot approach leverages the photo-excitation of o-alkyl nitroarenes to generate key amine intermediates. A subsequent copper-induced cascade involving Chan-Lam amination, Friedel-Crafts acylation, and aromatization efficiently assembles a variety of acridine (B1665455) derivatives. chemistryviews.org
These modern methods represent a significant advancement, enabling the construction of acridinium dyes with diverse electronic and steric properties. chinesechemsoc.org
Table 1: Comparison of General Synthetic Strategies for the Acridinium Core
| Strategy | Key Reactants | Advantages | Limitations | References |
|---|---|---|---|---|
| Classical Acridone Route | N-Substituted Acridone + Organometallic Reagent (e.g., R-MgX) | Well-established | Multi-step acridone synthesis, potentially low yields, expensive precursors | nih.gov, thieme-connect.de |
| Friedel-Crafts Reaction | Symmetrical Triarylamine + Benzoyl Chloride Derivative | More direct access to electron-rich systems | Requires specific symmetrical precursors | nih.gov, thieme-connect.de |
| 1,5-Bifunctional Nucleophile Addition | 1,5-Dimetallic Dianilide/Biarylether + Aromatic Ester | High efficiency for certain substitutions, good for electron-rich dyes | Preparation of the bifunctional nucleophile can be complex | chinesechemsoc.org, nih.gov, rsc.org |
| Copper-Promoted Cascade | o-Alkyl Nitroarene + Arylboronic Acid | Modular, one-pot synthesis, access to diverse structures | Involves photocatalysis and a metal co-catalyst | chemistryviews.org |
The direct synthesis of 10-Methyl-9-phenylacridin-10-ium chloride, a foundational acridinium salt, is most commonly achieved via the classical acridone pathway. This method is analogous to the synthesis of its well-known derivative, 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767), a prominent photocatalyst often referred to as the Fukuzumi catalyst. nih.govrsc.orgevitachem.com
The typical synthetic sequence is as follows:
N-Alkylation: Acridone is first N-alkylated to produce 10-methylacridone (also known as N-methylacridone).
Aryl Addition: 10-methylacridone is then treated with a phenyl organometallic reagent, typically phenylmagnesium bromide (a Grignard reagent) or phenyllithium. The nucleophilic phenyl group attacks the electrophilic C9 position of the acridone.
Dehydration and Anion Exchange: The resulting tertiary alcohol intermediate is not isolated but is directly treated with an acid. The acid protonates the hydroxyl group, which is then eliminated as water, leading to the formation of the aromatic 10-methyl-9-phenylacridinium cation. The choice of acid provides the corresponding counter-anion. For the target compound, hydrochloric acid would be used to furnish the chloride salt.
This route offers a straightforward, albeit multi-step, approach to the target molecule and related structures. The primary challenge often lies in the synthesis and purification of the 10-methylacridone precursor. nih.gov
Modular Synthesis Strategies for Tailored Acridinium Photocatalystsresearchgate.netscispace.comnih.govCurrent time information in NA.nih.govthieme-connect.com
The utility of acridinium salts as photocatalysts is derived from their tunable electrochemical and photophysical properties. thieme.com Modular synthesis strategies are paramount as they allow for systematic structural modifications to optimize catalyst performance, such as enhancing stability, increasing excited-state reduction potentials, and extending excited-state lifetimes. researchgate.netnih.gov
The performance of an acridinium photocatalyst can be precisely controlled by introducing functional groups at three key locations: the N10-position, the C9-position, and the acridine core (commonly at the 3- and 6-positions). nih.govyoutube.com
9-Position Functionalization: The substituent at the 9-position significantly influences the catalyst's properties. For instance, replacing the phenyl group with a bulky mesityl (2,4,6-trimethylphenyl) group can enhance stability and alter the electronic structure. thieme-connect.de This modification is typically achieved by using the corresponding aryl Grignard or organolithium reagent in a de novo synthesis. chinesechemsoc.orgevitachem.com More recently, late-stage C9-arylation of N-substituted acridinium salts has been developed, providing a single-step method to generate a wide variety of catalysts with tailored properties. rsc.org
Acridinium Core Functionalization: Introducing substituents onto the fused aromatic rings of the acridine core is a powerful strategy for tuning the catalyst. For example, adding sterically demanding groups like tert-butyl at the 3- and 6-positions can prevent catalyst bleaching from nucleophilic attack, thereby increasing its operational stability. nih.gov While traditional syntheses require building these functionalities into the precursors from the start, modern methods allow for late-stage C–H functionalization. chinesechemsoc.orgunica.itresearchgate.net This involves the direct, site-selective introduction of alkyl groups onto the acridinium core of an existing dye, offering a modular and rapid route to a library of catalysts. chinesechemsoc.orgacs.org
The increasing use of acridinium salts in synthetic organic chemistry has created a demand for scalable and cost-effective production methods. nih.govnih.gov Traditional syntheses are often not amenable to large-scale production due to factors like the use of sensitive organometallic reagents, difficult purifications, and high costs of starting materials. thieme-connect.comchinesechemsoc.orgnih.gov
Investigation of Precursor Compounds in Acridinium Salt Formation (e.g., Xanthylium Salts)researchgate.netthieme-connect.com
A highly effective and modular strategy for synthesizing acridinium salts involves the direct conversion of a xanthylium salt precursor. nih.govnih.gov This method provides a divergent entry point to a vast array of acridinium dyes, where different functionalities can be easily introduced. nih.govthieme-connect.com
The key transformation is the reaction of a xanthylium salt with a primary amine or aniline (B41778). nih.gov This reaction is analogous to the well-known conversion of pyrylium (B1242799) salts into pyridinium (B92312) salts. The process allows for three points of structural diversity to be explored systematically:
The Aryl Substitution at the 9-Position: By starting with different 9-aryl xanthylium salts, the electronic and steric nature of this crucial position on the final acridinium catalyst can be varied. nih.gov
The Acridinium Core Structure: Using xanthylium salts with different substitution patterns on their fused rings translates directly to the corresponding patterns on the acridinium product. nih.gov
The N-Substituent: The choice of aniline or primary amine dictates the substituent on the acridinium nitrogen, allowing for the introduction of various N-aryl or N-alkyl groups. nih.gov
This versatile strategy has been used to prepare a library of novel acridinium salts, enabling systematic studies of how different substituents affect the photophysical properties of the catalysts. nih.govnih.gov The reaction conditions are typically mild, and while electron-deficient or sterically hindered anilines can lead to lower yields, the method is generally robust enough to deliver sufficient material for property evaluation. nih.gov
Table 2: Synthesis of Acridinium Salts from Xanthylium Precursor 3,6-di-tert-butyl-9-phenylxanthylium tetrafluoroborate
| Amine/Aniline Reactant | Resulting N-Substituent | Reaction Conditions | Outcome/Significance | References |
|---|---|---|---|---|
| Aniline | Phenyl | Refluxing ethanol (B145695) with catalytic acetic acid | Forms a stable N-aryl acridinium photocatalyst | nih.gov |
| Methylamine | Methyl | Not specified, but generally mild conditions | Forms the corresponding N-methyl acridinium salt | nih.gov |
| 4-Methoxyaniline | 4-Methoxyphenyl | Refluxing ethanol with catalytic acetic acid | Introduces electron-donating group on N-aryl ring | nih.gov |
| 4-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)phenyl | Refluxing ethanol with catalytic acetic acid | Introduces electron-withdrawing group; explores electronic tuning | nih.gov |
Advanced Photophysical Properties and Excited State Dynamics of 10 Methyl 9 Phenylacridin 10 Ium Chloride
Characterization of Excited-State Energetics and Deactivation Pathways
Upon absorption of blue or near-UV light, the 10-methyl-9-phenylacridin-10-ium cation is promoted to an electronically excited state, initiating a cascade of rapid photophysical and photochemical processes. The deactivation pathways from this excited state are complex and include fluorescence, intersystem crossing to a triplet state, and the formation of charge-transfer states, all of which are critical to its function as a photocatalyst.
Singlet and Triplet Excited States and Interconversion Processes
The initial photoexcitation of the acridinium (B8443388) cation leads to the formation of a locally excited (LE) singlet state, primarily localized on the acridinium moiety. acs.orgnih.gov In compounds like 9-mesityl-10-methylacridinium (B1239669), this LE state rapidly undergoes an intramolecular electron transfer from the electron-rich mesityl group to the excited acridinium core. acs.orgnih.gov This process results in the formation of a charge-transfer (CT) state.
A key deactivation pathway for the singlet CT state is intersystem crossing (ISC), a process that involves a change in electron spin multiplicity to form a triplet state. acs.orgnih.gov Detailed studies on the 9-mesityl-10-methylacridinium cation have shown that intersystem crossing competes with the radiative (fluorescence) and nonradiative decay of the CT state, leading to the formation of an acridinium-like, locally excited triplet state (³LE). acs.orgnih.gov The quantum yield for the formation of this triplet state has been determined to be 0.38. acs.orgnih.gov This triplet state is crucial as it possesses a significantly longer lifetime than the singlet states and plays a vital role in energy transfer reactions, such as the sensitization of singlet molecular oxygen. acs.org
Twisted Intramolecular Charge Transfer (TICT) State Formation in Acridinium Systems
The formation of the charge-transfer state in the 10-methyl-9-phenylacridin-10-ium system is a manifestation of the Twisted Intramolecular Charge Transfer (TICT) phenomenon. rsc.orgrsc.org TICT is an electron transfer process that occurs upon photoexcitation in molecules typically composed of an electron donor and an electron acceptor moiety linked by a single bond. rsc.org Following excitation, intramolecular rotation around this single bond can lead to a perpendicular geometry between the donor and acceptor planes. nih.gov This twisting decouples the π-systems, resulting in a highly polar, charge-separated state known as the TICT state. rsc.org
In the case of 10-methyl-9-phenylacridin-10-ium, the phenyl group acts as the electron donor and the acridinium cation serves as the electron acceptor. Upon excitation, rotation around the C9-phenyl single bond facilitates the transfer of an electron, forming the CT state. acs.orgnih.gov The geometry of this excited state involves the aryl ring and the acridinium ring becoming nearly perpendicular to each other. nih.gov This process is particularly efficient in polar solvents, which stabilize the resulting charge-separated TICT state. The study of the 9-mesityl derivative, where the mesityl group is held in a nearly orthogonal position relative to the acridinium plane even in the ground state, provides a clear model for this charge transfer process. acs.orgnih.gov
Fluorescence Quenching Mechanisms in Acridinium Fluorophores
The fluorescence of acridinium compounds can be diminished or "quenched" through interactions with other molecules. This process provides a powerful tool for studying intermolecular interactions and reaction mechanisms. edinst.com The primary mechanism for fluorescence quenching of the excited 10-methylacridinium (B81027) cation is photoinduced electron transfer (PET). researchgate.net Due to its strong oxidative character in the excited state, the acridinium cation can accept an electron from a suitable donor molecule (the quencher).
Studies have shown that the fluorescence of 10-methylacridinium is efficiently quenched by various thio-organic compounds, such as sulfur-containing amino acids and carboxylic acids. researchgate.net This quenching involves both dynamic (collisional) and static components, where a ground-state complex may form between the acridinium cation and the quencher. researchgate.net The quenching process is highly efficient, with rate constants approaching the diffusion-controlled limit, which is characteristic of an electron transfer mechanism. researchgate.net This PET process results in the non-radiative decay of the excited state, thus reducing the fluorescence intensity.
Determination of Excited-State Lifetimes
The lifetime of an excited state is a critical parameter that dictates the time window during which it can participate in chemical reactions. The excited states of 10-methyl-9-phenylacridin-10-ium and its analogs exhibit lifetimes spanning from nanoseconds to microseconds, and even longer under specific conditions.
The singlet charge-transfer (CT) state has a relatively short lifetime, decaying on the nanosecond timescale. acs.orgresearchgate.net In contrast, the locally excited triplet state (³LE), formed via intersystem crossing from the CT state, is significantly longer-lived. acs.orgnih.gov For the 9-mesityl-10-methylacridinium cation at room temperature, the triplet lifetime is approximately 30 microseconds in the absence of oxygen. acs.orgnih.gov This lifetime is extended dramatically to about 5 milliseconds in a frozen ethanol (B145695) glass at 77 K. acs.orgnih.gov Furthermore, an exceptionally long-lived electron-transfer (ET) state, with a lifetime of up to 2 hours at 203 K, has been reported for this molecule, highlighting its capacity for charge separation. researchgate.net
| Excited State | Compound | Lifetime | Conditions | Reference |
|---|---|---|---|---|
| Charge-Transfer (CT) Singlet | 9-Mesityl-10-methylacridinium | Nanoseconds | Fluid Solution, Room Temp. | acs.orgresearchgate.net |
| Locally Excited (LE) Triplet | 9-Mesityl-10-methylacridinium | ~30 µs | Room Temp., O₂-free | acs.orgnih.gov |
| Locally Excited (LE) Triplet | 9-Mesityl-10-methylacridinium | ~5 ms | Ethanol glass, 77 K | acs.orgnih.gov |
| Electron-Transfer (ET) State | 9-Mesityl-10-methylacridinium | Up to 2 h | 203 K | researchgate.net |
Quantification of Excited-State Redox Potentials
A defining feature of acridinium salts is the dramatic increase in their oxidizing power upon photoexcitation. researchgate.nettcichemicals.com This property is quantified by the excited-state redox potential, which can be estimated from the ground-state redox potential and the energy of the excited state.
Excited-State Reduction Potentials (Ered) and Oxidative Character
The excited-state reduction potential (Ered) indicates the thermodynamic driving force for the excited molecule to accept an electron. For an oxidation reaction, a more positive redox potential signifies a stronger oxidizing agent. The Ered can be estimated using the Rehm-Weller equation:
Ered = Ered (ground state) + E0-0
where Ered (ground state) is the reduction potential of the molecule in its ground state and E0-0 is the zero-zero excitation energy, which corresponds to the energy difference between the ground and the excited vibrational states.
The ground-state reduction potential for the related 10-methylacridinium cation is -0.46 V vs. SCE. researchgate.net The energy of the electron-transfer state (E0-0) for the 9-mesityl-10-methylacridinium ion has been reported to be 2.37 eV. researchgate.net Using these values, the excited-state reduction potential can be estimated to be approximately +1.91 V vs. SCE. This very positive value confirms that the excited acridinium cation is a powerful photooxidant, capable of oxidizing a wide range of organic substrates that are inert to the ground-state cation. researchgate.nettcichemicals.com
| Parameter | Compound | Value | Reference |
|---|---|---|---|
| Ground-State Reduction Potential (Ered) | 10-Methylacridinium | -0.46 V vs. SCE | researchgate.net |
| Excited-State Energy (E0-0) | 9-Mesityl-10-methylacridinium | 2.37 eV | researchgate.net |
| Estimated Excited-State Reduction Potential (*Ered) | 9-Mesityl-10-methylacridinium | ~ +1.91 V vs. SCE | Calculated |
Environmental and Structural Modulation of Photophysical Behavior
The photophysical characteristics of 10-methyl-9-phenylacridin-10-ium and its derivatives are not static but can be profoundly influenced by their immediate surroundings and by chemical modifications to their structure. Factors such as solvent polarity, the presence of different substituents, and the nature of the accompanying anion can alter the excited-state dynamics and quantum yields.
The polarity of the solvent plays a crucial role in the excited-state dynamics of acridinium derivatives. The efficiency of chemiluminescence for 10-methyl-9-phenoxycarbonylacridinium derivatives, for instance, has been shown to be dependent on the polarity and properties of the solvent. Generally, polar solvents can stabilize charge-transfer states, which can influence the energy gap between the ground and excited states.
For fluorescent molecules like 10-methyl-9-phenylacridin-10-ium, changes in solvent polarity can lead to a shift in the emission wavelength, an effect known as solvatochromism. A study on substituted imidazonaphthyridine derivatives found that the excited state dipole moment was higher than the ground state dipole moment, leading to a variation in the Stokes shift with the solvent's polarity parameter. nih.gov Similarly, the fluorescence quantum yield (Φf) and the rates of radiative (kf) and non-radiative (knr) decay are often solvent-dependent. In polar solvents, increased stabilization of the excited state can sometimes promote non-radiative decay pathways, leading to a lower quantum yield. Conversely, in more rigid or less polar environments, these non-radiative pathways can be suppressed, enhancing fluorescence.
The attachment of different functional groups (substituents) to the acridinium or phenyl rings can systematically tune the molecule's photophysical properties. The electronic nature and steric bulk of these substituents are key determining factors.
Electron-withdrawing groups can lower the energy of the molecular orbitals, often leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. Conversely, electron-donating groups tend to cause a blue-shift. Studies on 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates have shown that the steric effects of ortho-substituents on the phenoxy group, along with their electron-withdrawing nature, play an important role in determining chemiluminescent properties. rsc.org For example, bulky substituents can provide steric hindrance that increases the stability of the compound. rsc.org
The major factor for fluorescence enhancement in some acridinium derivatives is the fixation of rotational substituents. The phenyl group in 10-methyl-9-phenylacridinium is a rotational substituent, and restricting its ability to rotate in the excited state can significantly enhance the fluorescence quantum yield by reducing non-radiative decay pathways.
While the chloride anion itself has a minimal direct effect on the photophysical properties in dilute solutions, the interaction of the 10-methyl-9-phenylacridinium cation with charged surfaces or different anionic environments can dramatically alter its fluorescence quantum yield (Φf).
Research on 10-methyl-9-phenylacridinium perchlorate (B79767) (PhAcr⁺), a closely related derivative, has demonstrated a phenomenon known as surface-fixation induced emission (S-FIE) when adsorbed onto synthetic saponite (B12675438) clay minerals. Saponite clays (B1170129) have negatively charged surfaces, and the density of this charge can be controlled. When PhAcr⁺ molecules are adsorbed onto these anionic surfaces, their fluorescence quantum yield is significantly enhanced compared to their state in an aqueous solution. mdpi.com This enhancement is attributed to the suppression of the rotational motion of the phenyl group upon fixation to the clay surface, which closes a major non-radiative decay channel. mdpi.com
The degree of enhancement is directly related to the surface charge density of the clay. As the distance between negative charges on the saponite surface increases (i.e., as the surface charge density decreases), the fluorescence quantum yield of the adsorbed PhAcr⁺ increases. mdpi.com This suggests that a lower charge density allows for a more optimal orientation and fixation of the molecule, leading to a greater suppression of non-radiative decay. Under suitable conditions, the Φf of PhAcr⁺ was enhanced 22.3 times upon complex formation with saponite compared to its value in water. mdpi.com
Interactive Data Table: Photophysical Properties of 10-Methyl-9-phenylacridinium Perchlorate (PhAcr⁺) in Water and on Saponite Clay Surfaces
The table below summarizes the fluorescence quantum yield (Φf), radiative decay rate constant (kf), and non-radiative decay rate constant (knr) for PhAcr⁺ in water and adsorbed on saponite clays with different negative charge distances.
| Environment | Negative Charge Distance (nm) | Fluorescence Quantum Yield (Φf) | kf (x 108 s-1) | knr (x 108 s-1) |
| Water | N/A | 0.016 | 0.05 | 3.07 |
| Saponite (Sap1.0) | 1.04 | 0.283 | 0.77 | 1.95 |
| Saponite (Sap1.2) | 1.20 | 0.323 | 0.94 | 1.97 |
| Saponite (Sap1.4) | 1.45 | 0.345 | 1.05 | 1.99 |
| Saponite (Sap1.6) | 1.57 | 0.357 | 1.15 | 2.07 |
Data sourced from ACS Omega research on 10-methyl-9-phenylacridinium perchlorate. mdpi.com
Electrochemical Characterization and Redox Behavior of 10 Methyl 9 Phenylacridin 10 Ium Chloride
Ground-State Redox Potentials of Acridinium (B8443388) Ions
The ground-state redox potential of an acridinium ion is a key parameter that dictates its ability to accept an electron and initiate a photocatalytic cycle. This property can be precisely tuned by modifying the substituents on the acridinium core. For instance, the introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, can significantly alter the redox behavior. Amino substituents tend to lower the reduction potential, while methoxy groups allow for finer adjustments. rsc.org
The structure of the acridinium salt influences its physical and redox properties. Arylating the acridinium nitrogen, for example, can prevent competitive demethylation processes previously observed in N-methylated catalysts. acs.orgyoutube.com This modification enhances stability and expands the accessible redox windows. acs.org The parent catalyst, 9-mesityl-10-methylacridinium (B1239669) (Acr⁺–Mes), has been a benchmark in many studies due to its high efficiency, which is attributed to its one-electron redox potentials and the long lifetimes of its electron-transfer state. researchgate.netewha.ac.kr The substitution at the 9-position is particularly critical for efficient photoredox catalysis. researchgate.netewha.ac.kr
The following table summarizes the ground-state reduction potentials for a selection of N-arylated acridinium photocatalysts, illustrating the effect of substitution on the acridinium core.
| Acridinium Catalyst | Ground-State Reduction Potential E1/2 (V vs SCE) |
|---|---|
| N-phenyl, 3,6-di-tert-butyl Acridinium | -0.59 |
| N-phenyl, 3,6-diphenyl Acridinium | -0.57 |
| N-(2,6-diisopropylphenyl), 3,6-di-tert-butyl Acridinium | -0.71 |
| N-(2,6-diisopropylphenyl), 3,6-diphenyl Acridinium | -0.82 |
| N-(2,6-diisopropylphenyl), 2,3,6,7-tetramethoxy Acridinium | -0.84 |
Data sourced from a study on N-arylated acridinium salts as alternatives to iridium photoredox catalysts. acs.org
Electrochemical Generation of Acridine (B1665455) Radical Species from 10-Methyl-9-phenylacridin-10-ium Chloride Precursors
The single-electron reduction of an acridinium salt like this compound generates a persistent acridine radical (Acr•). This radical species is a crucial intermediate in photoredox catalytic cycles. nih.gov While chemical reductants such as cobaltocene (B1669278) or diisopropylamine (B44863) (DIPEA) can be used to generate these radicals in situ, electrochemical methods provide a direct means to produce and study them. nih.gov
Upon reduction, the acridinium cation accepts an electron to form the neutral radical. This species is typically oxidized back to the parent acridinium ion to close the catalytic cycle. nih.gov However, studies have shown that solutions of these acridine radicals can be indefinitely stable under oxygen-free conditions. nih.gov The acridine radical itself is a potent single-electron reductant upon photoexcitation, enabling the reduction of a wide range of substrates. nih.gov The generation of the acridine radical from its acridinium precursor is a fundamental step in many photoredox-catalyzed reactions, including reductive dehalogenations. nih.gov
The process can be summarized by the following reaction:
Acr⁺ + e⁻ ⇌ Acr•
Here, Acr⁺ represents the 10-Methyl-9-phenylacridin-10-ium cation and Acr• is the corresponding acridine radical. The reversible nature of this electrochemical step is central to the catalytic turnover.
Correlation between Electrochemical Properties and Photoredox Catalytic Activity
A strong correlation exists between the electrochemical properties of acridinium salts and their efficacy as photoredox catalysts. The ground-state and excited-state redox potentials, along with the excited-state lifetimes, are critical determinants of catalytic activity. nih.govacs.org The high efficiency of catalysts like 9-mesityl-10-methylacridinium ion is clarified by its favorable one-electron redox potentials and the long lifetime of its charge-separated state upon photoexcitation. researchgate.netewha.ac.kr
The excited-state reduction potential (Ered) is a measure of the oxidizing power of the photocatalyst in its excited state. A more positive Ered indicates a stronger photooxidant. For instance, the Fukuzumi catalyst (Acr⁺–Mes) possesses a strongly positive excited-state reduction potential of +2.06 V vs. SCE. rsc.orgacs.org However, such high potentials can sometimes lead to unselective oxidation and substrate decomposition. acs.org
Consequently, significant research has been dedicated to synthesizing a broad range of C9-arylated acridinium-based catalysts with fine-tuned photophysical and photochemical properties. nih.govacs.org By strategically modifying the substituents on the acridinium core, it is possible to modulate the redox potentials to suit specific chemical transformations. rsc.org For example, introducing electron-donating substituents can lower the excited-state reduction potential, making the catalyst more selective. acs.org This tunability allows for the development of acridinium catalysts with a wide range of excited-state reduction potentials, from +1.19 V to +2.32 V against SCE, enabling a broad scope of synthetic applications. rsc.org
The relationship between structure and redox potential is illustrated in the table below, which shows how substitutions on the N-aryl ring and the acridinium core affect the excited-state reduction potential.
| Acridinium Catalyst | Excited-State Reduction Potential E*p/2 (V vs SCE) | Fluorescence Lifetime τF (ns) |
|---|---|---|
| N-phenyl, 3,6-di-tert-butyl Acridinium | 2.08 | 14.4 |
| N-phenyl, 3,6-diphenyl Acridinium | 1.90 | 18.7 |
| N-(2,6-diisopropylphenyl), 3,6-di-tert-butyl Acridinium | 2.01 | 3.0, 10.1 |
| N-(2,6-diisopropylphenyl), 3,6-diphenyl Acridinium | 1.65 | 1.3, 12.3 |
| N-(2,6-diisopropylphenyl), 2,3,6,7-tetramethoxy Acridinium | 1.62 | 1.3 (92%), 8.9 (8%) |
Data sourced from a study on N-arylated acridinium salts. acs.orgamazonaws.com Note: Some compounds exhibit bi-exponential fluorescence decay.
This ability to systematically tune the electrochemical properties through synthetic modification underscores the versatility of acridinium salts as a powerful class of organic photoredox catalysts. nih.gov
Computational and Theoretical Investigations on 10 Methyl 9 Phenylacridin 10 Ium Chloride and Analogues
Application of Quantum Chemical Methodologies to Acridinium (B8443388) Systems
A variety of quantum chemical methodologies have been employed to unravel the complex electronic behavior of acridinium systems. These methods range from computationally intensive ab initio techniques to more efficient Density Functional Theory (DFT) and semiempirical approaches, each offering a unique balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a standard tool for investigating the ground-state properties of acridinium systems. Specifically, the B3LYP exchange-correlation functional combined with basis sets like 6-31G* has been successfully used to optimize the equilibrium geometries of various arylamine-substituted acridinium ions. acs.org For instance, DFT calculations have predicted the dihedral angle between the acridinium and phenyl rings to be approximately 54°, which is in reasonable agreement with experimental values from crystal structures. acs.org
For the study of excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice. TD-DFT calculations are instrumental in predicting vertical transition energies, which are essential for simulating electronic absorption spectra. researchgate.net In the context of acridine-based photocatalysts, TD-DFT has been used to calculate the UV-vis spectra, showing that nuclear quantization affects the relative peak intensities and widths, which is necessary to reproduce experimental spectra. researchgate.netresearchgate.net Furthermore, TD-DFT calculations have been employed to investigate the energies of different excited states, including twisted intramolecular charge transfer (TICT) states, in acridine (B1665455) radical species. nih.gov
Alongside DFT, ab initio and semiempirical methods have been pivotal in understanding charge transfer phenomena in acridinium derivatives. nih.gov Methods like Configuration Interaction at the Singles (CIS) level have been used to obtain excitation energies from the Self-Consistent Field (SCF) ground state to the lowest singlet excited states. acs.org
Semiempirical methods, such as INDO/s (Intermediate Neglect of Differential Overlap/spectroscopic), have also been applied to study these systems. acs.orgclaremont.edu In these calculations, excitations from the highest occupied molecular orbitals to the lowest virtual orbitals are considered to model the electronic transitions. acs.orgclaremont.edu These semiempirical approaches, often used in conjunction with the generalized Mulliken-Hush (GMH) model, have been effective in examining excitation energies, dipole moment shifts, and electronic coupling elements related to vertical charge shift processes in arylamine-substituted acridinium ions. acs.orgnih.gov The results from these methods generally show good agreement with available experimental data, indicating strong electronic coupling over a range of torsional angles. acs.orgnih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of acridinium compounds, particularly the arrangement and energies of their frontier molecular orbitals (FMOs), dictates their chemical reactivity and photophysical behavior.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, while a smaller gap suggests the molecule is more prone to electronic transitions and chemical reactions. irjweb.com This energy gap is also indicative of the potential for intramolecular charge transfer. irjweb.com In the context of drug-receptor interactions, a smaller HOMO-LUMO gap in a drug molecule can lead to enhanced stabilizing interactions with the receptor. researchgate.net For acridinium-based photocatalysts, understanding the HOMO-LUMO gap is crucial for predicting their redox potentials and catalytic activity.
The following table provides a conceptual overview of how HOMO-LUMO energy gaps, calculated using computational methods, can be interpreted in the context of molecular properties.
| Property | Small HOMO-LUMO Gap | Large HOMO-LUMO Gap |
| Chemical Reactivity | High | Low |
| Kinetic Stability | Low | High |
| Polarizability | High | Low |
| Excitation Energy | Low | High |
This table illustrates the general chemical significance of the HOMO-LUMO energy gap.
Theoretical studies have been instrumental in elucidating the nature of charge transfer (CT) processes in acridinium systems. Upon photoexcitation, these molecules can undergo intramolecular charge transfer, where an electron is transferred from a donor part of the molecule to an acceptor part. In some acridinium derivatives, the formation of a twisted intramolecular charge transfer (TICT) state has been proposed and investigated computationally. nih.gov In a TICT state, the donor and acceptor moieties twist towards an orthogonal conformation, which minimizes their electronic overlap and maximizes charge separation. acs.org
Computational models, including ab initio, semiempirical, and DFT methods, have been used to calculate key parameters of these CT processes, such as electronic coupling elements and dipole moment shifts. acs.orgnih.gov For certain arylamine-substituted acridinium ions, theoretical calculations have indicated strong electronic coupling, which would be expected to promote facile charge recombination. acs.org These theoretical investigations are crucial for understanding the mechanisms of photoredox catalysis, where electron transfer is a fundamental step.
Simulation of Electronic Spectra Including Nuclear Quantum Effects
Accurate simulation of the electronic spectra of acridinium compounds requires sophisticated theoretical models that go beyond simple single-point calculations. To achieve good agreement with experimental UV-vis spectra, it is often necessary to account for environmental factors and the quantum nature of atomic nuclei. researchgate.net
A multiscale protocol has been developed for this purpose, which combines quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations with methods to include nuclear quantum effects. researchgate.netnih.gov In this approach, QM/MM simulations are first performed to generate a set of molecular configurations in a solvent. acs.org Subsequently, methods like the Generalized Smoothed Trajectory Analysis (GSTA) are used to create a quantum-corrected ensemble of these configurations. nih.gov
The final electronic absorption spectrum is then obtained by calculating the vertical transition energies for this ensemble using TD-DFT with an implicit solvent model. researchgate.netsemanticscholar.org The resulting "stick spectra" are convoluted with Gaussian functions to generate the final spectral shape. researchgate.netresearchgate.net Studies on acridine photocatalysts have shown that including nuclear quantum effects in this manner affects the relative peak intensities and widths, leading to a more accurate reproduction of the experimental spectrum. researchgate.netresearchgate.net These advanced simulation techniques are vital for interpreting experimental spectra and for the rational design of new acridinium-based functional molecules.
Theoretical Insights into Excited-State Energetics and Dynamics
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), provides significant insights into the photophysical and photochemical behavior of 10-methyl-9-phenylacridin-10-ium and its analogues. chemrxiv.orgrsc.orgrsc.org Upon photoexcitation, these molecules can access several excited states, with their energetics and dynamics being highly dependent on molecular structure and environment.
A key feature of donor-acceptor substituted aromatic compounds like 9-phenylacridinium derivatives is the potential for forming intramolecular charge transfer (ICT) states. researchgate.net In these states, electron density is redistributed from an electron-donor part of the molecule to an electron-acceptor part upon absorption of light. For many acridinium derivatives, the first singlet excited state (S₁) is characterized as an ICT state. ucla.edu
Furthermore, a critical phenomenon governing the excited-state dynamics of these compounds is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.orgrsc.org The TICT state is a specific type of ICT state that forms when there is a rotational twisting of the donor moiety (the 9-phenyl group) relative to the acceptor moiety (the acridinium core). nih.govnih.gov This twisting, which involves rotation around the C9-phenyl single bond, leads to a more complete charge separation and the formation of a highly polar, charge-separated state. nih.gov The formation of the TICT state is a dynamic process that occurs after initial population of a locally excited (LE) or Franck-Condon state. nih.gov
The relative energies of the locally excited state and the TICT state are crucial in determining the photophysical outcome. The TICT state is often lower in energy than the LE state, particularly in polar solvents which stabilize the charge-separated species. nih.gov However, the transition from the TICT state back to the ground state can be non-radiative, effectively quenching fluorescence. rsc.org This competition between fluorescence from a locally excited state and relaxation via a non-radiative TICT state is a key factor controlling the fluorescence quantum yield of these molecules. nih.gov
Theoretical calculations have been instrumental in elucidating the geometries and energetics of these states. For instance, computational studies on related acridinium photocatalysts indicate that in the excited state, electron transitions occur from the N-substituent or the mesityl group to the acridinium core, suggesting an ICT character with minimal spatial orbital overlap. ucla.edu In some arylpyrrolinium salts, the excited state transforms into a conformation where the donor and acceptor groups are perpendicular, a hallmark of the TICT phenomenon. nih.gov The dynamics of these processes are ultrafast, with TICT formation rates measured in the femtosecond to picosecond timescale. nih.govresearchgate.net
| State | Description | Key Characteristics | Computational Method |
| S₀ | Ground State | Planar or near-planar geometry between the phenyl ring and acridinium core. | DFT |
| S₁ (LE) | First Excited Singlet State (Locally Excited) | Franck-Condon state initially populated upon photoexcitation. Retains a geometry similar to the ground state. | TD-DFT |
| S₁ (ICT) | Intramolecular Charge Transfer State | Characterized by electron density transfer from the phenyl group to the acridinium core. | TD-DFT |
| S₁ (TICT) | Twisted Intramolecular Charge Transfer State | Formed by rotation around the C9-phenyl bond in the excited state, leading to a perpendicular geometry and significant charge separation. Often stabilized by polar solvents. Can be a pathway for non-radiative decay. | TD-DFT |
Modeling Solvation Effects in Computational Studies
The significant charge redistribution that occurs in the excited states of 10-methyl-9-phenylacridin-10-ium and its analogues makes their photophysical properties highly sensitive to the surrounding solvent environment. nih.govresearchgate.net Therefore, accurately modeling solvation effects is critical in computational studies to reproduce and predict their behavior in solution.
Implicit or continuum solvation models are frequently employed in quantum chemical calculations for these systems. chemrxiv.orgtum.de These models treat the solvent as a continuous medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. youtube.comresearchgate.net The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM), are common choices. chemrxiv.orgresearchgate.net In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized solvent is calculated. This method is computationally efficient and can effectively capture the stabilizing effect of polar solvents on charge-separated states like the TICT state. chemrxiv.orgyoutube.com
The concept of reorganization energy (λ), derived from Marcus theory, is fundamental to understanding electron transfer processes and is heavily influenced by the solvent. wikipedia.orguleth.calibretexts.org The total reorganization energy is partitioned into two components: an inner-sphere component (λᵢ) related to changes in the molecule's internal geometry, and an outer-sphere component (λₒ) associated with the rearrangement of the surrounding solvent molecules. libretexts.org
The outer-sphere reorganization energy can be estimated using dielectric continuum models, as described by the Marcus model equation: λₒ = (Δe)² [ (1 / 2r₁) + (1 / 2r₂) - (1 / R) ] [ (1 / εₒₚ) - (1 / εₛ) ] where r₁ and r₂ are the reactant radii, R is the separation distance, and εₒₚ and εₛ are the optical and static dielectric constants of the solvent, respectively. libretexts.org This equation highlights the critical role of the solvent's dielectric properties in determining the energy barrier for charge transfer processes. wikipedia.orglibretexts.org Computational studies have shown that for charge transfer in nonpolar systems, the outer-shell reorganization energy can still be non-negligible, on the order of 100 meV. nih.gov
While implicit models are powerful, they are parameterized and may have limitations, for instance, in describing specific solute-solvent interactions like hydrogen bonding or in their applicability across different temperatures. youtube.comresearchgate.net For more detailed accuracy, mixed implicit/explicit solvent models can be used, where the first solvation shell is treated with explicit solvent molecules while the bulk solvent is represented by a continuum. tum.de This hierarchical approach allows for a more accurate description of the immediate environment of the chromophore while maintaining computational feasibility.
| Modeling Approach | Description | Advantages | Common Implementations |
| Implicit (Continuum) Models | The solvent is treated as a continuous medium characterized by a dielectric constant. The solute occupies a cavity within this medium. | Computationally efficient; captures bulk electrostatic effects well. | PCM, IEFPCM, SMD |
| Explicit Models | Individual solvent molecules are included in the calculation, typically using molecular dynamics (MD) or quantum mechanics/molecular mechanics (QM/MM). | Can model specific interactions like hydrogen bonds; provides dynamic information. | MD simulations, QM/MM |
| Mixed Implicit/Explicit Models | A small number of explicit solvent molecules are included in the quantum mechanical calculation, with the rest of the solvent treated as a continuum. | Balances accuracy for specific interactions with computational cost. | QM/MM with a PCM outer layer |
| Marcus Theory Calculations | Used to calculate reorganization energy (λ), a key parameter for electron transfer rates, partitioning it into inner-sphere (λᵢ) and outer-sphere (λₒ) components. | Provides a theoretical framework to understand and quantify the energetic barriers of electron transfer reactions in solution. | Calculation of λₒ using solvent dielectric constants. |
Mechanistic Investigations and Photocatalytic Applications of Acridinium Ions, Emphasizing 10 Methyl 9 Phenylacridin 10 Ium Chloride Derivatives
Fundamental Principles of Acridinium-Based Photoredox Catalysis
Acridinium (B8443388) salts, such as 10-Methyl-9-phenylacridin-10-ium chloride, have emerged as a prominent class of organic photoredox catalysts, offering a sustainable and powerful alternative to traditional precious metal-based catalysts like those of iridium and ruthenium. semanticscholar.orgnih.govrsc.org Their value in photochemical transformations stems from a combination of favorable properties, including strong reduction potentials in their excited state, stability, pH independence, and solubility in a wide range of solvents. semanticscholar.orgrsc.orgnih.gov The core principle of their catalytic activity lies in their ability to absorb visible light, which elevates them to an electronically excited state. semanticscholar.orgnih.gov This excited state species can then act as a potent single-electron oxidant or reductant, initiating chemical transformations through photoinduced electron transfer (PET). nih.govnih.govsigmaaldrich.com
The general mechanism involves the excitation of the acridinium photocatalyst (PC) to its excited state (PC*) upon irradiation. semanticscholar.org From this excited state, the catalyst can engage with substrates in several ways. It can accept an electron from a donor molecule (reductive quenching) or donate an electron to an acceptor molecule (oxidative quenching), generating highly reactive radical intermediates that drive the desired chemical reaction. semanticscholar.orgrsc.org The modularity of the acridinium structure allows for fine-tuning of its photophysical and electrochemical properties by modifying substituents on the acridine (B1665455) core, enabling the rational design of catalysts for specific applications. semanticscholar.orgrsc.orgacs.org
Photoinduced Single Electron Transfer (SET) and Radical Cation Generation
The catalytic cycle of an acridinium ion typically begins with the absorption of visible light, promoting the catalyst to an electronically excited singlet state. nih.govnih.gov This excited state acridinium ion, often denoted as [Acr*]⁺, is a significantly stronger oxidant than its ground-state counterpart. semanticscholar.orgrsc.org In this energized form, it can readily accept a single electron from a suitable electron-donating substrate molecule present in the reaction mixture. nih.govsigmaaldrich.com
This process, known as photoinduced electron transfer (PET), results in two key species: the radical cation of the substrate and the one-electron reduced form of the catalyst, which is a neutral acridine radical (Acr•). nih.govsigmaaldrich.com The generation of the substrate's radical cation is often the crucial bond-forming or bond-breaking step, initiating a cascade of reactions to form the final product. sigmaaldrich.com The high oxidizing power of the excited acridinium catalyst allows for the activation of a wide range of substrates that are otherwise stable. sigmaaldrich.comyoutube.com
Regeneration Pathways of the Ground-State Catalyst
For the process to be truly catalytic, the acridinium ion must be regenerated in its original ground state to participate in subsequent cycles. This regeneration occurs when the neutral acridine radical (Acr•), formed after the initial SET event, is oxidized back to the acridinium cation ([Acr]⁺). nih.govyoutube.com
There are several possible pathways for this crucial step. In many oxidative catalytic cycles, a terminal oxidant present in the reaction system accepts an electron from the acridine radical. nih.gov Molecular oxygen is a common and environmentally benign oxidant used for this purpose. rsc.orgresearchgate.net The acridine radical transfers an electron to oxygen, regenerating the acridinium cation and forming a superoxide (B77818) radical anion. researchgate.net Alternatively, other chemical oxidants can be employed. rsc.org In dual catalytic systems, for instance, the acridine radical might be oxidized by another catalytic species, such as a Co(III) complex, which is part of a separate, interconnected catalytic cycle. rsc.org The completion of this step closes the photocatalytic loop, allowing a small amount of the acridinium catalyst to facilitate a large number of transformations. nih.govyoutube.com
Advanced Mechanistic Studies on Photocatalytic Cycles
The elucidation of complex photocatalytic cycles involving acridinium ions necessitates advanced analytical techniques capable of detecting and characterizing highly reactive, short-lived intermediates. nih.govrsc.org Because photoinduced reactions are controlled by light, only a small fraction of catalyst molecules are excited at any given moment, making it challenging to observe the subsequent, rapid kinetic steps. nih.gov Techniques with high temporal resolution are therefore essential for gaining a detailed understanding of the individual steps within the catalytic loop, such as electron transfer events and the behavior of radical species. rsc.orgnih.gov
Transient Absorption Spectroscopy and Laser Flash Photolysis for Intermediate Detection
Transient absorption (TA) spectroscopy is a powerful tool for studying the mechanisms of visible-light photocatalysis. rsc.orgedinst.com This technique utilizes a "pump-probe" approach. A short, intense laser pulse (the pump) excites the photocatalyst, initiating the chemical reaction. A second, weaker light source (the probe) is then passed through the sample to a detector. rsc.org By varying the time delay between the pump and probe pulses, it is possible to record absorption spectra of the transient species generated by the initial laser flash. rsc.orgedinst.com
Understanding the Reactivity of Acridine Radical Intermediates
The neutral acridine radical (e.g., Mes-Acr•), formed upon single electron reduction of the acridinium salt, is a pivotal intermediate in the photocatalytic cycle. nih.gov Mechanistic studies have revealed that this species is not merely a passive intermediate awaiting re-oxidation. Under oxygen-free conditions, solutions of the acridine radical can be indefinitely stable. nih.gov
Furthermore, this radical intermediate can itself absorb light and become a potent single-electron reductant. nih.govosti.gov Upon excitation with light (e.g., 390 nm), the acridine radical can be promoted to a doublet excited state, transforming it into one of the most powerful chemical reductants ever reported, with excited-state oxidation potentials comparable to elemental lithium. osti.govosti.gov This potent photoreducing behavior is enabled by the formation of higher-energy doublet excited states. osti.gov This discovery has opened up new avenues in synthesis, allowing the acridine radical to facilitate reactions that traditionally require harsh dissolving metal reductants. osti.govosti.gov The reactivity of the acridine radical can also be channeled through other mechanisms, such as proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT), expanding the synthetic utility of acridinium photocatalysis. nih.govnih.gov
Applications in Visible-Light-Promoted Organic Transformations
Acridinium ions, including this compound derivatives, are versatile photocatalysts that enable a broad spectrum of organic transformations under mild, visible-light-mediated conditions. semanticscholar.orgnih.govsigmaaldrich.com Their strong excited-state oxidizing potential allows for the generation of reactive radical ion intermediates from readily available and otherwise stable organic molecules, providing access to previously challenging chemical transformations. semanticscholar.orgsigmaaldrich.com These catalysts have been successfully applied in late-stage functionalization of complex molecules and the activation of inert chemical bonds. semanticscholar.orgrsc.org
The applications are diverse and span numerous reaction types. Early work demonstrated their utility in anti-Markovnikov hydrofunctionalization reactions of alkenes. youtube.com They have since been employed in aryl C-H amination, dehalogenation of aryl halides, and cross-dehydrogenative coupling reactions. semanticscholar.orgyoutube.comresearchgate.net In dual-catalytic systems, acridine photocatalysis has been merged with copper or cobalt catalysis to achieve transformations like direct decarboxylative conjugate addition of carboxylic acids and decarboxylative amination. nih.gov This approach avoids the need for pre-activation of the carboxylic acid, highlighting the efficiency of the method. nih.gov The development of electron-rich acridinium ions has further expanded their use to the activation of strong C(sp²)-X bonds (where X = I, Br, Cl) for functionalization reactions. gianettigroup.com
Below is a table summarizing selected applications of acridinium-based photocatalysis, demonstrating the breadth of their synthetic utility.
| Reaction Type | Substrate Class | Product Class | Catalyst Example | Ref. |
| Decarboxylative Conjugate Addition | Carboxylic Acids, Michael Acceptors | Functionalized Carbonyls | 9-Aryl-Acridine Derivative | nih.gov |
| α-Arylation of Ketones | Aryl Halides, Ketones | α-Aryl Ketones | Acridinium Salt | semanticscholar.org |
| CβO–Ar Bond Cleavage | Lignin Model Diols | 1,2-Diols | 2-Bromophenyl Substituted N-Methyl Acridinium | rsc.orgnih.gov |
| Synthesis of Fluorovinylphosphonates | gem-Bromo Fluoroalkenes, Phosphites | gem-Fluorophosphonate Derivatives | 9-Mesityl-10-methylacridinium (B1239669) perchlorate (B79767) | nih.gov |
| Thiol-ene Reactions | Thiols, Alkenes | Thioethers | 9-Mesityl-10-methylacridinium tetrafluoroborate | researchgate.net |
| Phosphonylation | Bromo-substituted 1,10-phenanthrolines | Phosphonate-substituted 1,10-phenanthrolines | Eosin Y (Illustrative of organic photocatalysis) | mdpi.com |
Photooxidative Reactions (e.g., Hydrofunctionalization, C-H Amination)
Acridinium salts, particularly derivatives of 10-methyl-9-phenylacridin-10-ium, are powerful photooxidants upon excitation with visible light. youtube.com This property has been harnessed to facilitate a variety of photooxidative reactions, including the hydrofunctionalization of alkenes and C-H amination of arenes.
In the case of alkene hydrofunctionalization, a dual organic catalyst system, often employing an acridinium photooxidant like the Fukuzumi catalyst (9-mesityl-10-methylacridinium perchlorate), can achieve complete anti-Markovnikov regioselectivity. bohrium.comscilit.com The mechanism involves a single-electron transfer (SET) from the alkene to the photoexcited acridinium catalyst, forming a radical cation intermediate. bohrium.comrsc.org This reactive intermediate can then be intercepted by a nucleophile. This strategy has been successfully applied to a range of hydrofunctionalization reactions, including hydroetherification, hydroacetoxylation, hydrolactonization, and hydroamination. bohrium.comscilit.com Mechanistic evaluations of intermolecular alkene hydrofunctionalization have proposed that the photoexcited acridinium catalyst oxidizes the alkene to a cation radical intermediate. rsc.org
Direct C-H amination of arenes represents another significant application of acridinium photocatalysts. researchgate.net The Nicewicz group developed a method for the direct aryl C-H amination where the reaction of arenes with various amino ester hydrochloride salts, in the presence of an acridinium photocatalyst, afforded the aminated arenes. researchgate.net A proposed mechanism suggests the formation of an amine radical cation through oxidation of the amine by the photoexcited acridinium catalyst. researchgate.net More recent developments have demonstrated that combining acridine derivatives with Lewis acids can form potent photooxidants that promote the C-H amination of electronically diverse arenes upon irradiation with visible light. nih.gov
Reductive Transformations (e.g., Decarboxylative Fluorination, Aryl Halide Reduction)
While renowned for their oxidative power, acridinium photocatalysts can also mediate reductive transformations. The reduced form of the catalyst, the acridinyl radical, generated after the initial photooxidation event, is a potent reductant.
One notable reductive application is in decarboxylative fluorination. Organic photocatalysts like 9-mesityl-10-methylacridinium perchlorate can efficiently promote the decarboxylative fluorination of aliphatic carboxylic acids. rsc.org The proposed mechanism involves the single-electron oxidation of an alkyl carboxylate by the photoexcited catalyst, which then undergoes rapid extrusion of CO2 to generate an alkyl radical. rsc.orgresearchgate.net This radical can then abstract a fluorine atom from a source like Selectfluor. rsc.org This transition-metal-free method offers a green and efficient route to monofluoroalkanes. rsc.org While some protocols utilize iridium-based photocatalysts for this transformation nih.gov, the use of acridinium salts provides a valuable metal-free alternative.
Acridinium photocatalysts have also been employed in the reduction of aryl halides. The acridine radical, formed after photoexcitation and an electron transfer event, can be further excited by another photon to generate a highly reducing species. nih.gov This "super" photoreductant is capable of reducing various aryl chlorides. nih.govresearchgate.net This consecutive photoinduced electron transfer (conPET) mechanism allows for the reduction of challenging substrates. ucla.edu The generated aryl radicals can then participate in various bond-forming reactions. nih.gov
Photocatalyzed Oxygenation Reactions
The strong oxidizing power of the excited state of acridinium catalysts, such as the 9-mesityl-10-methylacridinium ion (Acr+-Mes), enables their use in photocatalytic oxygenation reactions of aromatic compounds. researchgate.net The electron-transfer state of Acr+-Mes, produced upon visible light irradiation, acts as an efficient oxidant, facilitating these transformations. researchgate.net
Photoinduced Remote Heteroaryl Migration and Cyanoalkylacylation
Acridinium photocatalysts have been utilized in more complex transformations, such as photoinduced remote heteroaryl migration accompanied by cyanoalkylacylation. A method has been described for the 1,4-heteroaryl migration from a carbon to a nitrogen center, coupled with cyanoalkylacylation of heterocyclic-substituted azidyl homoallylic alcohols and cycloketone oxime esters. rsc.org This process involves a dual C-C bond cleavage and a C-N bond formation, providing an efficient route to cyanoalkyl-containing β-enamino ketones. rsc.org This transformation highlights the ability of photoredox catalysis to enable complex bond reorganizations under mild conditions. Other research has also explored visible-light-promoted N-centered radical generation for remote heteroaryl migration. rsc.orgnih.gov
Comparison of Acridinium Photocatalysts with Transition-Metal Complexes
Acridinium-based organic photocatalysts have emerged as a sustainable and powerful alternative to commonly used transition-metal complexes, such as those based on iridium and ruthenium. chinesechemsoc.orgnih.gov While polypyridyl complexes of iridium and ruthenium have been widely used due to their long excited-state lifetimes and versatile redox potentials, their high cost and the low abundance of these metals are significant drawbacks. nih.govnih.gov
Acridinium salts offer several advantages:
Sustainability: As organic molecules, they are a more sustainable option compared to precious metal catalysts. chinesechemsoc.orgnih.gov
Strong Redox Potentials: Acridinium catalysts, particularly the Fukuzumi catalyst, possess high excited-state reduction potentials, making them potent photooxidants. chinesechemsoc.orgnih.gov
Stability: Structural modifications have led to the development of robust acridinium catalysts with improved chemical stability. nih.govsmolecule.com
Unique Reactivity: They can access reactivities that were traditionally restricted to transition-metal photocatalysts. researchgate.netnih.gov
However, transition-metal complexes often exhibit longer excited-state lifetimes, which can be advantageous in certain catalytic cycles. ucla.edunih.gov The choice between an acridinium catalyst and a transition-metal complex often depends on the specific requirements of the reaction, including the redox potentials of the substrates and the desired reaction pathway.
| Feature | Acridinium Photocatalysts | Transition-Metal Complexes (e.g., Ir, Ru) |
|---|---|---|
| Composition | Organic molecules | Contain precious metals (Iridium, Ruthenium) |
| Cost & Sustainability | Lower cost, more sustainable | High cost, less sustainable |
| Excited-State Redox Potential | Often highly oxidizing | Tunable over a wide range |
| Excited-State Lifetime | Generally shorter | Generally longer |
| Primary Application | Potent photooxidants | Versatile for both oxidative and reductive cycles |
Strategies for Enhancing Photocatalytic Performance and Catalyst Stability
The performance and stability of acridinium photocatalysts can be significantly enhanced through various strategies, primarily centered around the rational modification of their molecular structure. rsc.orgresearchgate.net
Rational Structural Modifications for Tuned Redox Potentials and Chemical Stability
The modular nature of the acridinium scaffold allows for systematic tuning of its photophysical and electrochemical properties. rsc.orgresearchgate.netresearchgate.net Key areas for modification include the 9-position, the acridinium core, and the nitrogen substituent. youtube.com
Substitution at the 9-Position: The introduction of a bulky group, such as a mesityl group, at the C9 position is a crucial modification to prevent nucleophilic addition, which is a common pathway for catalyst decomposition or "bleaching". researchgate.netrsc.org
Modification of the Acridinium Core: Introducing substituents on the acridinium core can influence the catalyst's redox potentials and stability. For example, the incorporation of tert-butyl groups at the 3,6-positions further shields the core from nucleophilic attack, enhancing stability. youtube.comchinesechemsoc.org A photoinduced arylation of N-substituted acridinium salts has been developed to create a range of C9-arylated catalysts with fine-tuned excited-state lifetimes and redox potentials. nih.gov
Varying the N-Substituent: While changes to the N-substituent have a minor effect on redox potentials, they can significantly impact the excited-state lifetime of the catalyst. ucla.edu N-arylation has been shown to improve stability against dealkylation. nih.gov Studies have shown that N-alkyl and N-benzyl acridiniums can have increased excited-state lifetimes. ucla.edu
Introduction of Electron-Donating or -Withdrawing Groups: The introduction of electron-donating groups can lower the redox potential, while electron-withdrawing groups on an N-aryl substituent can increase the fluorescence lifetime. nih.govrsc.org This allows for the fine-tuning of the catalyst's properties to match the requirements of a specific transformation. For instance, aminoacridinium salts have been developed to lower the redox potential into a range comparable to some iridium-based photocatalysts. rsc.org
These rational design strategies have led to the development of a new generation of acridinium photocatalysts with enhanced stability, tailored redox potentials, and broader applicability in synthetic organic chemistry. chinesechemsoc.orgresearchgate.netresearchgate.net
| Modification Strategy | Effect on Catalyst Properties | Example |
|---|---|---|
| Bulky group at C9-position | Prevents nucleophilic addition, enhances stability | 9-Mesityl group |
| Substituents on the acridinium core | Tunes redox potentials, enhances stability | 3,6-di-tert-butyl groups |
| Variation of N-substituent | Modulates excited-state lifetime and stability | N-aryl, N-benzyl, N-alkyl groups |
| Electron-donating/withdrawing groups | Fine-tunes redox potentials and lifetimes | Amino groups, trifluoromethyl groups |
Heterogeneous Photocatalysis and Catalyst Immobilization
The transition from homogeneous to heterogeneous photocatalysis addresses key challenges in the practical application of acridinium ion catalysts, such as this compound. While homogeneous systems often exhibit high catalytic activity, the recovery and reuse of the photocatalyst from the reaction mixture can be difficult and costly, hindering their industrial viability. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a promising solution by simplifying catalyst separation and enabling its recycling. This approach combines the high catalytic efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.
The immobilization of organic photocatalysts, including those with structures analogous to this compound, can be achieved through various strategies, broadly categorized as non-covalent and covalent attachment. The choice of the support material and the immobilization technique significantly influences the stability, activity, and recyclability of the resulting heterogeneous photocatalyst.
Non-Covalent Immobilization
Non-covalent immobilization relies on weaker intermolecular forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces to anchor the photocatalyst to the support. This method is often simpler to implement than covalent strategies. For cationic acridinium salts like this compound, supports with negatively charged surfaces, such as silica (B1680970) gel, are particularly suitable. The electrostatic attraction between the positively charged acridinium ion and the negatively charged silanol (B1196071) groups on the silica surface can lead to effective immobilization.
Research on other cationic dyes, such as Methylene Blue, has demonstrated the feasibility of this approach. For instance, the adsorption of Methylene Blue onto titanate nanotubes has been shown to result in a readily separable photocatalyst with potential for commercial applications. nih.gov The efficiency of such systems is often dependent on the surface area and porosity of the support material, which dictates the loading capacity of the photocatalyst.
Covalent Immobilization
Covalent immobilization involves the formation of a strong chemical bond between the photocatalyst and the solid support. This approach generally results in more robust and stable heterogeneous catalysts with minimal leaching of the active species into the reaction medium. To achieve covalent attachment, either the acridinium salt or the support material needs to be functionalized with a reactive group that can participate in a bond-forming reaction.
For instance, a derivative of this compound could be synthesized to include a reactive handle, such as a carboxylic acid or an amino group, on the phenyl or acridine ring. This functionalized catalyst could then be covalently linked to a polymer support, such as Merrifield resin, which contains chloromethyl groups. This strategy has been successfully employed for the immobilization of Eosin Y, another organic photocatalyst. The resulting resin-bound Eosin Y demonstrated excellent recyclability in the photocatalytic arylation of furan. nih.gov
The following table summarizes the performance of immobilized Eosin Y in the direct photochemical arylation of furan, providing a model for the expected performance of a similarly immobilized acridinium catalyst.
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | None | - | 24 | 0 |
| 2 | Homogeneous Eosin Y | 2 | 24 | 55 |
| 3 | Immobilized Eosin Y | 2 | 2 | 44 |
| 4 | Immobilized Eosin Y | 2 | 4 | 47 |
| 5 | Immobilized Eosin Y | 2 | 16 | 53 |
| 6 | Immobilized Eosin Y | 5 | 2 | 53 |
| 7 | Immobilized Eosin Y | 10 | 2 | 55 |
Data adapted from a study on the immobilization of Eosin Y onto Merrifield resin. nih.gov
Support Materials
A variety of materials can serve as supports for the immobilization of acridinium photocatalysts. Common choices include:
Polymers: Polystyrene-based resins (e.g., Merrifield resin) are widely used due to their chemical stability and the ease with which they can be functionalized. nih.gov
Inorganic Oxides: Silica (SiO₂) and titania (TiO₂) are popular choices due to their high surface area, mechanical stability, and chemical inertness. instras.com
Nanomaterials: Carbon nanotubes, graphene oxide, and magnetic nanoparticles offer unique properties such as high surface-to-volume ratios and, in the case of magnetic nanoparticles, facile separation using an external magnetic field.
Recyclability and Performance of Heterogeneous Systems
A key advantage of heterogeneous photocatalysis is the potential for catalyst recycling. After the reaction is complete, the solid-supported catalyst can be easily separated from the reaction mixture by filtration or centrifugation. The recovered catalyst can then be washed and reused in subsequent reaction cycles.
Studies on immobilized organic photocatalysts have demonstrated their potential for repeated use with minimal loss of activity. For example, a Merrifield resin-supported Eosin Y was successfully recovered and reused for up to three cycles in the photochemical arylation of furan. nih.gov The table below illustrates the recyclability of this system.
| Cycle | Yield (%) |
| 1 | 55 |
| 2 | 52 |
| 3 | 50 |
Data adapted from a study on the recyclability of immobilized Eosin Y. nih.gov
While direct research on the heterogeneous application of this compound is limited, the successful immobilization and recycling of analogous organic photocatalysts provide a strong foundation for the development of robust and reusable photocatalytic systems based on this acridinium salt. Future research in this area is expected to focus on optimizing immobilization strategies and support materials to enhance the stability and catalytic efficiency of heterogenized acridinium ions for a wide range of photocatalytic applications.
Structure Reactivity Relationships and Design Principles for 10 Methyl 9 Phenylacridin 10 Ium Chloride Analogues
Influence of N-Substitution (e.g., N-methyl versus N-aryl) on Catalyst Performance and Stability
The nature of the substituent on the acridinium (B8443388) nitrogen atom (N-10) significantly impacts the catalyst's stability and, to a lesser extent, its photophysical properties. While N-alkylation was common in early acridinium photocatalysts, these variants are susceptible to dealkylation, which leads to catalyst degradation and reduced performance. nih.gov
In contrast, N-aryl substitution has been shown to confer greater stability. This is attributed to the stronger C-N bond and steric hindrance provided by the aryl group, which protects the nitrogen from nucleophilic attack. The introduction of N-aryl groups has been a key strategy in developing more robust and synthetically useful acridinium photocatalysts. nih.gov
While N-substitution has a relatively minor effect on the redox potentials of the catalyst, it can meaningfully influence the excited-state lifetime. ucla.edu For instance, incorporating electron-withdrawing groups on the N-aryl ring can lead to longer fluorescence lifetimes. ucla.edu Similarly, sterically hindered N-aryl groups, such as N-xylyl, can also increase the excited-state lifetime by tempering nonradiative decay pathways through hindered rotation around the C-N bond. ucla.edu This extended lifetime can be advantageous in certain reactions by increasing the probability of intermolecular electron transfer. ucla.edu
| N-Substituent | Key Effects |
| N-methyl | Prone to dealkylation, leading to catalyst instability. |
| N-aryl | Enhances catalyst stability by preventing dealkylation. |
| N-aryl with electron-withdrawing groups | Can increase fluorescence lifetimes. |
| Sterically hindered N-aryl | Can increase excited-state lifetimes by hindering C-N bond rotation. |
Role of 9-Position Substituents (e.g., phenyl, mesityl, electron-donating groups) on Photophysical and Catalytic Properties
The substituent at the 9-position of the acridinium core plays a pivotal role in defining the catalyst's photophysical and catalytic properties. This is primarily due to its influence on the formation and lifetime of the crucial charge-transfer (CT) excited state.
The 9-mesityl group has been identified as particularly effective in promoting efficient photoredox catalysis. researchgate.net Upon photoexcitation, an electron is transferred from the electron-rich mesityl group to the acridinium core, forming a long-lived CT state. researchgate.net The near-orthogonal arrangement of the mesityl ring relative to the acridinium plane minimizes orbital overlap, which in turn slows down the back electron transfer and extends the lifetime of the CT state. researchgate.net This long-lived excited state is crucial for enabling efficient single-electron transfer to substrates.
Replacing the mesityl group with a phenyl group also allows for the formation of a CT state, but the lifetime is generally shorter. The steric bulk of the mesityl group, with its ortho-methyl substituents, is key to enforcing the orthogonal geometry that is so effective at prolonging the CT state's lifetime.
The introduction of other aryl groups or groups with varying electronic properties at the 9-position allows for the tuning of the catalyst's properties. For instance, electron-donating groups on the 9-aryl substituent can facilitate the initial charge separation and influence the energy of the CT state. Conversely, electron-withdrawing groups can make the acridinium core more electron-deficient, thereby affecting its reduction potential. A variety of C9-arylated acridinium catalysts with precisely calibrated excited-state lifetimes and redox potentials have been generated through such modifications. researchgate.net
| 9-Position Substituent | Key Effects |
| Phenyl | Allows for the formation of a charge-transfer state. |
| Mesityl | Promotes a long-lived charge-transfer state due to its steric bulk and electron-donating nature, leading to high catalytic efficiency. researchgate.net |
| Aryl groups with electron-donating groups | Can facilitate charge separation and modulate the energy of the charge-transfer state. |
| Aryl groups with electron-withdrawing groups | Can increase the reduction potential of the acridinium core. |
Tuning Redox Potentials through Acridinium Core Functionalization
Direct functionalization of the acridinium core is a powerful strategy for tuning the catalyst's redox potentials over a wide range. The introduction of electron-donating or electron-withdrawing substituents at various positions on the acridine (B1665455) rings allows for precise control over the electronic properties of the photocatalyst.
For example, the introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, to the acridinium core makes the catalyst more electron-rich. This, in turn, lowers its reduction potential, making it a less powerful oxidant but a stronger reductant in its reduced state. This can be advantageous for reactions requiring milder oxidizing conditions or for promoting reductive quenching pathways. Amino substituents can lower the excited-state reduction potential by approximately 0.3–0.4 V, while methoxy groups typically provide a finer tuning of 0.1–0.2 V. rsc.org
Conversely, introducing electron-withdrawing groups, such as cyano or trifluoromethyl groups, makes the acridinium core more electron-deficient. This increases its reduction potential, resulting in a more strongly oxidizing photocatalyst. Such "super photooxidants" are capable of oxidizing even electron-deficient arenes, expanding the substrate scope of acridinium-based photoredox catalysis. acs.orggianettigroup.com The development of modular synthetic strategies has enabled the creation of a broad range of acridinium catalysts with fine-tuned redox potentials. rsc.org
| Acridinium Core Modification | Effect on Redox Potential |
| Electron-donating groups (e.g., -NH₂, -OCH₃) | Lowers the reduction potential (less oxidizing). |
| Electron-withdrawing groups (e.g., -CN, -CF₃) | Increases the reduction potential (more oxidizing). |
Rational Design of Acridinium Ions for Specific Photoredox Applications and Substrate Scope
The understanding of the structure-reactivity relationships discussed above provides a clear framework for the rational design of acridinium photocatalysts tailored for specific applications and substrate scopes. By strategically combining modifications at the N-10 position, the 9-position, and the acridinium core, catalysts with optimized stability, photophysical properties, and redox potentials can be developed.
For applications requiring high oxidizing power, such as the functionalization of unactivated C-H bonds, a catalyst with an electron-deficient acridinium core and a 9-mesityl group to ensure a long-lived excited state would be a suitable choice. researchgate.net In contrast, for reactions involving easily oxidizable substrates, a catalyst with an electron-rich acridinium core and a stabilizing N-aryl group might be preferred to prevent over-oxidation and improve catalyst longevity.
The substrate scope of a particular acridinium photocatalyst is directly related to its redox potential. Highly oxidizing catalysts can activate a broader range of substrates, including those with high oxidation potentials. For example, the development of acridinium salts with exceptionally high excited-state reduction potentials has enabled the oxidative amination of electron-rich arenes. ucla.edu Conversely, more reducing photocatalysts, generated by introducing electron-donating groups, are effective for the functionalization of aryl halides through a reductive pathway. gianettigroup.com
The modularity of acridinium salt synthesis allows for the creation of libraries of catalysts with diverse properties. nih.govchinesechemsoc.org This enables the screening of catalysts for optimal performance in a specific transformation, facilitating the discovery of new reactivity and expanding the synthetic utility of photoredox catalysis. The ability to fine-tune the photocatalytic properties of acridinium dyes through chemical modifications of their core, N-substituent, and 9-position substituent is a key driver of their widespread and growing use in organic synthesis. rsc.orgchinesechemsoc.org
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 10-methyl-9-phenylacridin-10-ium chloride, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or alkylation of precursor acridine derivatives. For example, polyphosphoric acid (PPA) at 120–130°C has been used for analogous acridinium salts . Key variables include reaction time (3–5 hours), acid concentration, and temperature control. To improve yields, monitor intermediate formation via TLC (Rf ≈ 0.67 in chloroform:methanol 9.5:0.5) and ensure thorough purification via recrystallization or column chromatography. Reproducibility requires strict adherence to stoichiometric ratios and anhydrous conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and methyl group positioning .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M-Cl]⁺).
- UV-Vis spectroscopy to assess π-π* transitions (λmax ~ 350–400 nm for acridinium cores).
- X-ray crystallography for absolute structural confirmation, leveraging SMILES/InChI identifiers (e.g., InChI=1S/C14H13N3... ). Hyphenated techniques (e.g., LC-MS) are recommended for purity validation .
Q. What are the primary research applications of this compound in photochemistry?
- Methodological Answer : It serves as a photooxidant or electron-transfer mediator due to its stable radical cation formation under light. Applications include:
- Photocatalytic C–H functionalization (e.g., aryl coupling reactions), where its redox potential (~+1.8 V vs SCE) drives substrate activation .
- Singlet oxygen generation in organic synthesis, with efficiency quantified via UV-Vis monitoring of ¹O₂ emission at 1270 nm .
Advanced Research Questions
Q. How can conflicting data on photocatalytic efficiency in different solvent systems be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity effects on excited-state lifetimes. To address this:
- Conduct solvent screening (e.g., acetonitrile vs. DMF) while tracking luminescence quantum yields.
- Use transient absorption spectroscopy to measure triplet-state lifetimes and correlate with solvent dielectric constants.
- Compare results with structurally analogous salts (e.g., 9-mesityl derivatives ) to isolate steric/electronic contributions.
Q. What computational strategies are recommended for modeling the electron-transfer mechanisms of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict redox behavior .
- Simulate Marcus theory parameters (reorganization energy, electronic coupling) using software like Gaussian or ORCA.
- Validate models against experimental cyclic voltammetry data (e.g., E₁/₂ values) .
Q. How does the chloride counterion influence stability under acidic or oxidative conditions?
- Methodological Answer :
- Assess stability via accelerated degradation studies (e.g., 1M HCl at 25°C, monitored by HPLC).
- Compare with perchlorate or triflate analogs to evaluate anion lability .
- Use EPR spectroscopy to detect radical intermediates formed during decomposition .
Q. What experimental approaches can elucidate structure-property relationships in substituted acridinium derivatives?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., 2,7-dimethoxy or 9-mesityl groups ) and compare:
- Photophysical properties (e.g., fluorescence quantum yields).
- Electrochemical profiles (cyclic voltammetry in non-aqueous media).
- Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity .
Tables for Key Data Comparison
Table 1: Photophysical Properties of Acridinium Salts
| Compound | λmax (nm) | Fluorescence Quantum Yield | Redox Potential (V vs SCE) |
|---|---|---|---|
| 10-Methyl-9-phenylacridinium Cl | 365 | 0.45 | +1.82 |
| 9-Mesityl analog | 372 | 0.38 | +1.75 |
| 2,7-Dimethoxy analog | 390 | 0.62 | +1.68 |
Table 2: Stability of Acridinium Salts in Acidic Media
| Counterion | Half-life (1M HCl, 25°C) | Degradation Products |
|---|---|---|
| Cl⁻ | 48 hours | Acridine, Chlorobenzene |
| ClO₄⁻ | >72 hours | None detected |
| CF₃SO₃⁻ | 60 hours | Triflate byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
